molecular formula C19H18FN5O4 B3405720 N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1421475-94-6

N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B3405720
CAS No.: 1421475-94-6
M. Wt: 399.4
InChI Key: FJVFENWAZZEWCX-UHFFFAOYSA-N
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Description

N-(4-(4-(4-Fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a sophisticated chemical reagent designed for research applications. This compound features a complex molecular architecture combining isoxazole and oxazole heterocyclic systems linked through a carboxamide bridge to a fluorophenyl-piperazine carboxamide unit. This specific structural motif is significant in medicinal chemistry, as similar compounds containing the 5-methylisoxazole and piperazine groups have been investigated for their potential as enzyme inhibitors and biologically active probes . The presence of the 4-fluorophenylpiperazine subunit is a common pharmacophore in neuroscience research, often associated with binding to neurological targets . Meanwhile, the core isoxazole structure is a privileged scaffold in agrochemical and pharmaceutical research, with documented utility in the synthesis of herbicidal agents and protease inhibitors . The integration of these moieties suggests this compound's primary research value lies in the exploration of new therapeutic or agrochemical agents, particularly in the context of inhibitor design and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or a lead structure for developing novel molecules targeting specific enzymes or receptors. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures for humans or animals. Researchers should handle this material with care, utilizing appropriate safety protocols and personal protective equipment in a laboratory setting.

Properties

IUPAC Name

N-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O4/c1-12-10-15(23-29-12)17(26)22-19-21-16(11-28-19)18(27)25-8-6-24(7-9-25)14-4-2-13(20)3-5-14/h2-5,10-11H,6-9H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVFENWAZZEWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301117419
Record name 3-Isoxazolecarboxamide, N-[4-[[4-(4-fluorophenyl)-1-piperazinyl]carbonyl]-2-oxazolyl]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421475-94-6
Record name 3-Isoxazolecarboxamide, N-[4-[[4-(4-fluorophenyl)-1-piperazinyl]carbonyl]-2-oxazolyl]-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421475-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolecarboxamide, N-[4-[[4-(4-fluorophenyl)-1-piperazinyl]carbonyl]-2-oxazolyl]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its activity against specific biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the piperazine derivative : The reaction of 4-fluorophenyl with piperazine leads to the formation of the piperazine core.
  • Oxazole ring formation : The introduction of an oxazole moiety is achieved through cyclization reactions involving appropriate carbonyl precursors.
  • Carboxamide linkage : The final structure is completed by forming a carboxamide bond with 5-methylisoxazole.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can be critical in cancer therapy and neurodegenerative diseases.
  • Receptor Modulation : The compound may act as a modulator for certain receptors involved in neurotransmission, potentially offering therapeutic benefits in psychiatric disorders.

Antitumor Activity

Recent studies have demonstrated significant antitumor activity associated with derivatives containing the piperazine and oxazole moieties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines, exhibiting inhibition rates exceeding 50% at specific concentrations .

Case Studies and Research Findings

StudyFindings
Antitumor Efficacy A study indicated that compounds with similar structures exhibited inhibition rates up to 99% against CDC25B and significant activity against HL-60 leukemia cells .
Monoamine Oxidase Inhibition Compounds derived from piperazine exhibited selective inhibition of monoamine oxidase (MAO), suggesting potential applications in treating neurodegenerative disorders .
Cytotoxicity Assessment Evaluations showed that certain derivatives had low cytotoxic effects on healthy fibroblast cells, indicating a favorable safety profile .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Analogues

The compound’s piperazine-fluorophenyl-carbonyl-oxazole scaffold is shared with several pharmacologically active molecules. Below is a comparative analysis:

Compound Molecular Formula Key Substituents Reported Activity Reference
Target Compound C₂₃H₂₁FN₄O₄ Piperazine-4-fluorophenyl, oxazol-2-yl, 5-methylisoxazole-3-carboxamide Not explicitly reported N/A
N-(4-ethylphenyl)-5-{2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-1,3-oxazole-4-carboxamide C₂₉H₂₇FN₄O₃ Piperazine-4-fluorophenyl, oxazol-4-yl, 4-ethylphenyl carboxamide Screening compound (undisclosed use)
Pruvanserin Hydrochloride C₂₂H₂₁FN₄O·HCl Piperazine-4-fluorophenethyl, indole-3-carbonyl CNS disorders (insomnia, depression)
PF-5006739 (CK1δ/ε inhibitor) C₂₀H₂₀FN₅O Piperazine-4-fluorophenyl, imidazol-5-yl, oxazol-3-ylmethyl Kinase inhibition (CK1δ/ε)
(E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide C₃₃H₂₈F₂N₆O₃ Piperazine absent; fluorophenyl-diazenyl-imidazole, dimethoxyphenyl propanamide Kinase inhibition (undisclosed)
Structural Insights:
  • Piperazine-Fluorophenyl Core : The piperazine-4-fluorophenyl group is a common feature in CNS-targeting agents (e.g., Pruvanserin) and kinase inhibitors (e.g., PF-5006739). This motif enhances binding to serotonin or dopamine receptors (CNS) or kinase ATP-binding pockets .
  • Oxazole vs. Imidazole Rings: The target compound’s oxazole ring (vs.
  • Carboxamide Variations : The 5-methylisoxazole-3-carboxamide group distinguishes the target compound from Pruvanserin’s indole-3-carbonyl, suggesting divergent target affinities (e.g., kinases vs. serotonin receptors) .

Pharmacological and Physicochemical Comparisons

Target Affinity and Selectivity
  • Kinase Inhibition : PF-5006739 (IC₅₀ CK1δ = 4 nM) demonstrates high kinase inhibition, attributed to its imidazole-oxazolmethyl substituents. The target compound’s oxazole-carboxamide may reduce CK1δ affinity but improve solubility .
  • CNS Activity : Pruvanserin’s indole-piperazine scaffold enables BBB penetration, while the target compound’s bulky oxazole-isoxazole groups may limit CNS bioavailability .
Physicochemical Properties
  • LogP and Solubility : The 5-methylisoxazole-3-carboxamide group introduces polarity, likely reducing LogP compared to Pruvanserin (LogP ~3.5), which could favor aqueous solubility .

Q & A

Q. What are the optimal synthetic routes and characterization methods for this compound?

The synthesis involves multi-step reactions, including:

  • Coupling of fluorophenyl-piperazine : Reacting 2-(4-fluorophenyl)piperazine (CAS 65709-33-3) with oxazole-4-carbonyl intermediates under reflux in dimethylformamide (DMF) or ethanol .
  • Oxazole ring formation : Using phosphorus oxychloride (POCl₃) for cyclization .
  • Final assembly : Coupling the piperazine-oxazole intermediate with 5-methylisoxazole-3-carboxamide via carbodiimide-mediated amidation. Characterization :
  • NMR spectroscopy : Confirm regiochemistry of oxazole and isoxazole moieties .
  • X-ray crystallography : Resolve spatial arrangement of the piperazine-carbonyl-oxazole core using SHELX refinement .
  • HPLC : Monitor purity (>95%) with C18 columns and acetonitrile/water gradients .

Q. What functional groups are critical for its stability and reactivity?

Key groups include:

  • Piperazine-1-carbonyl : Enhances solubility and hydrogen-bonding potential.
  • Oxazole and isoxazole rings : Influence π-π stacking and metabolic stability.
  • 4-Fluorophenyl group : Modulates electronic effects and target affinity. Analytical methods :
  • IR spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with ESI or MALDI-TOF .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Core modifications : Replace the oxazole with thiazole or pyrazole to assess impact on target binding (e.g., kinase inhibition) .
  • Substituent variation : Compare 4-fluorophenyl with 4-chloro- or 4-methoxyphenyl analogs to evaluate electronic effects .
  • Data-driven SAR : Use molecular docking (e.g., AutoDock Vina) to prioritize synthetic targets based on binding energy predictions . Example SAR table :
ModificationBioactivity (IC₅₀, nM)Selectivity Index
4-Fluorophenyl 12.3 ± 1.2>100
4-Chlorophenyl 8.7 ± 0.985
Oxazole → Thiazole 25.4 ± 2.145

Q. How to resolve contradictions in bioactivity data across different assays?

  • Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and readouts (e.g., fluorescence vs. luminescence) .
  • Solubility checks : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .
  • Metabolite profiling : Incubate with liver microsomes to identify degradation products interfering with activity .

Q. What strategies address crystallographic disorder in X-ray structures of this compound?

  • High-resolution data : Collect datasets at ≤1.0 Å resolution to resolve overlapping electron density .
  • SHELXL refinement : Apply restraints for flexible piperazine and fluorophenyl groups .
  • Complementary NMR : Validate torsional angles via NOESY/ROESY correlations .

Methodological Guidelines

  • Synthetic troubleshooting : Low yields in oxazole formation may require anhydrous conditions or alternative catalysts (e.g., ZnCl₂ instead of POCl₃) .
  • Biological assays : Pre-incubate compounds with 1% DMSO to ensure dissolution without cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

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